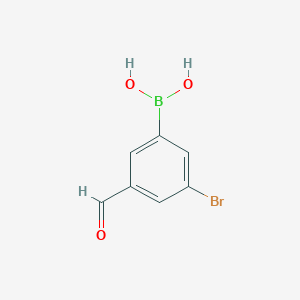

(3-Bromo-5-formylphenyl)boronic acid

Vue d'ensemble

Description

(3-Bromo-5-formylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is particularly notable for its bromine and formyl substituents on the phenyl ring, making it a valuable intermediate in organic synthesis and various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-formylphenyl)boronic acid typically involves the borylation of aryl halides. One common method is the Miyaura borylation reaction, where an aryl bromide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle organolithium chemistry, enabling the synthesis of boronic acids with high efficiency and throughput .

Analyse Des Réactions Chimiques

Types of Reactions: (3-Bromo-5-formylphenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: 3-Bromo-5-carboxyphenylboronic acid.

Reduction: 3-Bromo-5-hydroxymethylphenylboronic acid.

Applications De Recherche Scientifique

Organic Synthesis

Building Block in Synthesis:

- Suzuki-Miyaura Coupling: This reaction allows for the formation of biaryl compounds by coupling (3-Bromo-5-formylphenyl)boronic acid with aryl or vinyl halides in the presence of a palladium catalyst. The presence of the bromine atom facilitates this reaction, enhancing yields and selectivity.

| Reaction Type | Conditions | Product Type |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium catalyst, base | Biaryl compounds |

| Oxidation | Oxidizing agents (e.g., H₂O₂) | Phenols |

| Nucleophilic Substitution | Nucleophiles | Substituted phenyl derivatives |

Biological Applications

Enzyme Inhibition:

- This compound interacts with biological molecules, particularly enzymes that contain serine or threonine residues. The boronic acid group can form reversible covalent bonds with diols in enzyme active sites, effectively inhibiting their activity. This property is crucial for developing enzyme inhibitors for therapeutic purposes.

Case Study:

- A study demonstrated that a derivative of this boronic acid was effective against proteasome activity in cancer cells, leading to growth inhibition. The compound showed promising pharmacokinetic properties, indicating potential as an anticancer agent .

Industrial Applications

Catalysis:

- In industrial settings, this compound is utilized as a catalyst in various chemical processes. Its ability to facilitate carbon-carbon bond formation makes it valuable in the production of advanced materials and pharmaceuticals.

Material Science:

- The compound is also explored for its role in synthesizing novel materials with specific properties, owing to its unique functional groups that allow for further chemical modifications.

Mécanisme D'action

The mechanism of action of (3-Bromo-5-formylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain serine or threonine residues in their active sites. The boronic acid group interacts with the hydroxyl groups of these residues, forming a stable complex that inhibits enzyme activity .

Comparaison Avec Des Composés Similaires

- 3-Formylphenylboronic acid

- 4-Formylphenylboronic acid

- 3-Bromophenylboronic acid

Comparison: (3-Bromo-5-formylphenyl)boronic acid is unique due to the presence of both bromine and formyl groups on the phenyl ring. This combination of substituents enhances its reactivity and makes it a versatile intermediate in organic synthesis. Compared to 3-formylphenylboronic acid and 4-formylphenylboronic acid, the bromine substituent in this compound provides additional sites for further functionalization .

Activité Biologique

(3-Bromo-5-formylphenyl)boronic acid is a member of the boronic acid family, distinguished by its unique chemical structure featuring a bromine atom and a formyl group attached to a phenyl ring. This compound has garnered attention for its diverse applications in organic synthesis, medicinal chemistry, and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by:

- Molecular Formula: CHBBrO

- CAS Number: 157866-06-3

- Melting Point: Approximately 150°C

- Solubility: Soluble in polar solvents like methanol and ethanol.

The presence of the bromine atom enhances its electrophilic character, making it a versatile intermediate in various chemical reactions, particularly in Suzuki-Miyaura coupling processes.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property enables it to act as an inhibitor of enzymes that contain serine or threonine residues in their active sites. The boronic acid moiety interacts with hydroxyl groups on these residues, forming stable complexes that inhibit enzyme activity. This mechanism is particularly relevant in the context of developing boron-containing drugs aimed at targeting specific biological pathways.

Antimicrobial Activity

Recent studies have indicated that boronic acids, including this compound, exhibit antimicrobial properties. For instance:

- In vitro Studies: The compound demonstrated moderate antibacterial activity against various pathogens such as Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those observed for some established antibiotics like Tavaborole .

| Pathogen | MIC (µg/mL) | Comparison with Tavaborole |

|---|---|---|

| Escherichia coli | 32 | Higher |

| Bacillus cereus | 16 | Lower |

| Candida albicans | 64 | Similar |

This data suggests that this compound could be a promising candidate for further development as an antimicrobial agent.

Case Study: Targeting LeuRS

A significant area of research involves the inhibition of leucyl-tRNA synthetase (LeuRS), an enzyme critical for protein synthesis in bacteria and fungi. Studies have shown that derivatives of phenylboronic acids can effectively inhibit LeuRS, thereby disrupting microbial growth. The mechanism involves the formation of spiroboronates with adenosine monophosphate (AMP), which is crucial for the enzyme's function .

Research Findings

- Lead Optimization Studies: Research has demonstrated that modifications to the structure of phenylboronic acids can enhance their potency against specific targets like LeuRS. For example, increasing lipophilicity through structural changes has been shown to improve blood-brain barrier penetration and bioavailability .

- Antifungal Activity: The compound's potential as an antifungal agent was highlighted in studies where it exhibited notable activity against Candida albicans and Aspergillus niger, indicating its broad-spectrum antimicrobial capabilities .

Propriétés

IUPAC Name |

(3-bromo-5-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BBrO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHPTLRDIAKRGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598013 | |

| Record name | (3-Bromo-5-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157866-06-3 | |

| Record name | Boronic acid, (3-bromo-5-formylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157866-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromo-5-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.